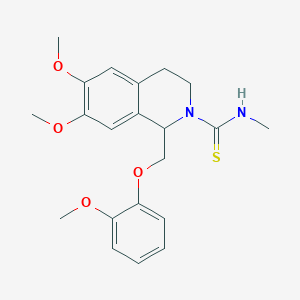![molecular formula C23H20ClN3O4 B14999010 2-(4-chlorophenoxy)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B14999010.png)
2-(4-chlorophenoxy)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-2-methylpropanamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-2-methylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxazolo[4,5-b]pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenoxy group: This step involves a nucleophilic substitution reaction where a chlorophenol derivative reacts with a suitable electrophile.
Amide bond formation: The final step involves coupling the intermediate with a suitable amine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.
Scientific Research Applications
2-(4-Chlorophenoxy)-N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-2-methylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-2-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: Similar in structure but lacks the oxazolo[4,5-b]pyridine ring.
4-Chlorophenoxyisobutyric acid: Contains the chlorophenoxy group but differs in the rest of the structure.
2-(4-Chlorophenoxy)-N-(4-hydroxyphenyl)acetamide: Similar but lacks the methyl and oxazolo[4,5-b]pyridine groups.
Uniqueness
2-(4-Chlorophenoxy)-N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-2-methylpropanamide is unique due to its combination of functional groups and the presence of the oxazolo[4,5-b]pyridine ring. This unique structure allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H20ClN3O4 |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-hydroxy-3-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C23H20ClN3O4/c1-13-11-15(26-22(29)23(2,3)31-16-8-6-14(24)7-9-16)12-17(19(13)28)21-27-20-18(30-21)5-4-10-25-20/h4-12,28H,1-3H3,(H,26,29) |
InChI Key |
UIADKJGBLIXMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC=N3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B14998932.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide](/img/structure/B14998942.png)

![N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-4-(trifluoromethoxy)benzamide](/img/structure/B14998957.png)
![(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14998962.png)
![7-(4-Methoxyphenyl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B14998969.png)
![5-{[(4-fluorophenyl)amino]methyl}-2-(prop-2-en-1-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B14998971.png)
![N-(3-chloro-4-fluorophenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B14998978.png)
![N-{[5-({2-[5-(2,3-Dimethoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide](/img/structure/B14998983.png)
![N-{4-hydroxy-3-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B14998990.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B14998992.png)
![3,3-dimethyl-6-(morpholin-4-yl)-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14998998.png)
![N-{[4-(2,5-Dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide](/img/structure/B14999002.png)
![Ethyl 4-[2,5-dioxo-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidin-1-yl]benzoate](/img/structure/B14999011.png)
